molecular formula C12H12FN3O3 B14786393 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B14786393
M. Wt: 265.24 g/mol
InChI Key: GELPQAPYOHHGRN-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with fluorine at position 6, a nitro group at position 5, and a tetrahydropyran (THP) protecting group at the N1 position. The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C12H12FN3O3

Molecular Weight

265.24 g/mol

IUPAC Name

6-fluoro-5-nitro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12FN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2

InChI Key

GELPQAPYOHHGRN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: Starting with a suitable precursor, such as a substituted hydrazine and an appropriate ketone or aldehyde, the indazole core can be formed through cyclization reactions.

    Introduction of Fluorine and Nitro Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Nitration can be performed using nitric acid or a nitrating mixture.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve nucleophilic substitution or other suitable reactions to attach the tetrahydro-2H-pyran-2-yl group to the indazole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, compounds with fluorine and nitro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility or bioavailability.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent pattern of 6-fluoro-5-nitro-1-THP-indazole distinguishes it from other indazole derivatives. Key comparisons include:

Compound Substituents Key Features
6-Fluoro-5-nitro-1-THP-indazole 6-F, 5-NO$_2$, N1-THP Electron-withdrawing groups enhance reactivity; THP improves synthetic handling
6-Fluoro-5-methyl-1-THP-4-boronate-indazole 6-F, 5-CH$_3$, 4-boronate, N1-THP Boronate facilitates Suzuki couplings; methyl group may reduce electrophilicity
5-Bromo-3-fluoro-1-THP-indazole analogs 5-Br, 3-F, N1-THP Halogen substituents increase molecular weight and potential bioactivity
1H-Indazole derivatives (generic) Varied substituents (e.g., Cl, CF$_3$) Classical synthesis routes; lower yields compared to green methods

Substituent Impact :

  • Nitro (NO$_2$): Enhances electrophilicity, making the compound reactive in cross-coupling reactions.
  • Fluoro (F) : Improves metabolic stability and membrane permeability.
  • THP Group : Protects the indazole nitrogen during synthesis, enabling selective functionalization .

Physicochemical and Spectroscopic Data

Hypothetical data for 6-fluoro-5-nitro-1-THP-indazole are inferred from analogs:

Parameter 6-Fluoro-5-nitro-1-THP-indazole 5-Bromo-3-fluoro-1-THP-indazole analogs Green-Synthesized Indazoles
Molecular Weight ~293.27 g/mol ~350–400 g/mol ~200–300 g/mol
Yield Not reported 70–85% 80–88%
1H NMR (δ, ppm) ~8.2 (Ar-H), 5.3 (THP) ~8.5 (Ar-H), 5.4 (THP) ~7.8–8.6 (Ar-H)
13C NMR (δ, ppm) ~150 (NO$_2$), 98 (THP) ~160 (C-Br), 99 (THP) ~110–150 (Ar-C)

Notes:

  • The nitro group in the target compound would likely downfield-shift aromatic protons in NMR compared to halogenated analogs .
  • THP protons resonate near 5.3 ppm, consistent across derivatives .

Biological Activity

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that belongs to the indazole family, characterized by a unique structure that includes a fluorine atom at the 6-position and a nitro group at the 5-position. The presence of the tetrahydro-2H-pyran-2-yl substituent enhances its chemical diversity and potential biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity and interactions with biological systems .

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3O3, with a molecular weight of 265.24 g/mol. Its structural features contribute significantly to its biological activity, particularly the fluorine atom and nitro group, which may enhance binding affinity to specific enzymes or receptors .

PropertyValue
Molecular FormulaC12H12FN3O3
Molecular Weight265.24 g/mol
Structural FeaturesIndazole core, fluorine, nitro group, tetrahydro-pyran substituent

Biological Activity Studies

Several studies have investigated the biological activity of compounds structurally similar to 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole. These investigations have primarily focused on their pharmacological effects.

Anti-cancer Activity

A study evaluating various indazole derivatives found that modifications at the 5-position significantly influenced their cytotoxicity against cancer cell lines. Compounds with nitro groups exhibited enhanced anti-cancer activity compared to those without .

Anti-inflammatory Properties

Another research highlighted the potential of indazole derivatives in modulating inflammatory responses. The presence of electron-withdrawing groups like nitro can increase the efficacy of these compounds in inhibiting pro-inflammatory cytokines .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative similar to 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .
  • Case Study on Anti-inflammatory Effects :
    • In vitro studies demonstrated that compounds with similar structural features effectively inhibited TNF-alpha production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What advanced crystallographic techniques (e.g., Hirshfeld surface analysis) reveal packing interactions influencing stability?

  • Methodological Answer : Perform Hirshfeld surface analysis using CrystalExplorer to quantify intermolecular contacts (e.g., C–H···π, π–π). Compare with related structures (e.g., 5-azido-1H-tetrazole derivatives) to identify stabilizing interactions .

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